molecular formula C26H29ClO15 B10826557 Cyanidin 3-sambubioside

Cyanidin 3-sambubioside

Cat. No.: B10826557
M. Wt: 616.9 g/mol
InChI Key: BWHXEGJOYVNGQH-UHFFFAOYSA-N
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Description

Cyanidin 3-sambubioside is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and flowers. It is known for its vibrant red to purple color and is commonly found in plants such as Hibiscus sabdariffa and certain berries. This compound is of significant interest due to its potential health benefits and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanidin 3-sambubioside can be extracted from natural sources such as cranberries and Hibiscus sabdariffa. The extraction process typically involves high-performance counter-current chromatography (CCC) using a two-phase solvent system composed of butanol, 0.05% aqueous trifluoroacetic acid, and methanol in a volume ratio of 4:5:1 . The crude extract is further purified using preparative high-performance liquid chromatography (HPLC) to achieve high purity levels.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials followed by purification using advanced chromatographic techniques. The use of robotic solvent system selection and solid-phase extraction (SPE) methods enhances the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Cyanidin 3-sambubioside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the conjugated double bond system in the anthocyanin structure.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reduction reactions can be carried out using sodium borohydride or other reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as methanol or ethanol in the presence of acidic catalysts.

Major Products Formed: The major products formed from these reactions include various derivatives of cyanidin, such as cyanidin-3-glucoside and cyanidin-3-rutinoside, depending on the specific reaction conditions .

Scientific Research Applications

Cyanidin 3-sambubioside has a wide range of applications in scientific research:

Mechanism of Action

Cyanidin 3-sambubioside exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Cyanidin 3-sambubioside is similar to other anthocyanins such as delphinidin-3-sambubioside and cyanidin-3-glucoside. it is unique in its specific glycosylation pattern, which influences its solubility, stability, and bioavailability .

Properties

IUPAC Name

2-[2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O15.ClH/c27-7-18-20(34)21(35)24(41-25-22(36)19(33)15(32)8-37-25)26(40-18)39-17-6-11-13(30)4-10(28)5-16(11)38-23(17)9-1-2-12(29)14(31)3-9;/h1-6,15,18-22,24-27,32-36H,7-8H2,(H3-,28,29,30,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHXEGJOYVNGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClO15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31073-32-2
Record name (2S,3R,4S,5R)-2-[(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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